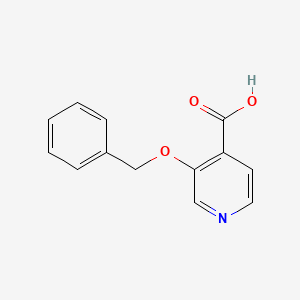

3-(Benzyloxy)pyridine-4-carboxylic acid

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Historical Context and Evolution of Pyridine Chemistry

The history of pyridine chemistry began in the mid-19th century. In 1849, Scottish chemist Thomas Anderson first isolated pyridine as a component of bone oil, which is produced by the high-temperature heating of animal bones. wikipedia.orgnumberanalytics.comacs.org He named the substance "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases). nih.govacs.org The correct structure of pyridine, as an analog of benzene (B151609), was proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. nih.govwikipedia.org

Early production of pyridine relied on its extraction from coal tar, an inefficient process. wikipedia.org A significant breakthrough in pyridine synthesis came in 1881 with Arthur Hantzsch's development of a method to produce pyridine derivatives from a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgacs.org Later, in 1924, Aleksei Chichibabin devised an improved synthesis that remains a basis for industrial routes today. acs.orgchempanda.com These foundational discoveries paved the way for the extensive exploration of pyridine chemistry and the eventual synthesis of thousands of derivatives for diverse applications. nih.gov

The Pyridine Nucleus as a Versatile Heteroaromatic System

The versatility of the pyridine nucleus stems from its distinct electronic structure. libretexts.org It is an aromatic compound, fulfilling Hückel's rule with six delocalized π-electrons in a planar, cyclic system. numberanalytics.com However, the presence of the electronegative nitrogen atom makes the ring electron-deficient compared to benzene. wikipedia.orgpharmaguideline.com This has profound consequences for its reactivity.

The key features that define pyridine's versatility include:

Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic system. libretexts.org This allows pyridine to act as a base or a nucleophile, readily reacting with acids to form pyridinium (B92312) salts. wikipedia.orgpharmaguideline.com

Reactivity towards Electrophiles: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution. Reactions like nitration or halogenation require harsh conditions and typically occur at the 3-position. numberanalytics.comuoanbar.edu.iq

Reactivity towards Nucleophiles: The electron-deficient nature of the carbon atoms, particularly at the 2- and 4-positions, makes pyridine susceptible to nucleophilic attack. wikipedia.orgnumberanalytics.com This reactivity is opposite to that of benzene and is a crucial aspect of its synthetic utility. uoanbar.edu.iq

Strategic Importance of Carboxylic Acid Functionalities in Organic Synthesis

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry, serving as a versatile building block in the synthesis of a vast array of molecules, from pharmaceuticals to polymers. numberanalytics.combyjus.comvedantu.com Its strategic importance is rooted in its reactivity and its ability to be converted into a wide range of other functional groups. wikipedia.org

Carboxylic acids are central to synthetic strategies because they can be readily transformed into:

Esters: Through reaction with alcohols (Fischer esterification), a foundational reaction in the synthesis of polyesters, solvents, and fragrances. wikipedia.org

Amides: By reacting with amines, often using coupling agents, to form the amide bond which is the key linkage in peptides and proteins, as well as in important polymers like nylon. britannica.com

Acyl Halides: Treatment with reagents like thionyl chloride converts carboxylic acids into highly reactive acyl halides, which are valuable intermediates for forming esters and amides under mild conditions. wikipedia.org

Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminium hydride. wikipedia.org

Furthermore, the carboxyl group itself can act as a directing group in complex syntheses, guiding reactions to specific locations on a molecule before being potentially removed or transformed. researchgate.net Its presence in natural products like amino acids and fatty acids underscores its fundamental role in both biochemistry and synthetic chemistry. numberanalytics.comijprems.com

Role of Benzyloxy Moieties as Protecting Groups and Structural Elements

The benzyloxy group, a benzyl (B1604629) group (C₆H₅CH₂–) attached to an oxygen atom, is a widely used protecting group for alcohols and phenols in multi-step organic synthesis. researchgate.netorganic-chemistry.org A protecting group is a chemical moiety that is temporarily installed to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations on other parts of the molecule. researchgate.net

The benzyl ether is particularly useful due to its favorable characteristics:

Ease of Introduction: It is typically formed under basic conditions via the Williamson ether synthesis, reacting the alcohol with a benzyl halide like benzyl bromide. organic-chemistry.orgchem-station.com

Stability: Benzyl ethers are robust and stable under a wide range of reaction conditions, including strongly acidic and basic media, making them compatible with many synthetic operations. chem-station.comuwindsor.ca

Selective Removal: The key advantage of the benzyl group is its selective removal under mild, neutral conditions through catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). researchgate.netorganic-chemistry.org This process cleaves the carbon-oxygen bond, regenerating the original alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org This "deprotection" step is highly specific and generally does not affect other common functional groups like esters or silyl (B83357) ethers. uwindsor.ca

Overview of Research Trajectories for Complex Pyridine Derivatives

Modern chemical research continues to drive the development of new and more efficient methods for synthesizing complex pyridine derivatives. numberanalytics.com The demand for novel pyridines, particularly in drug discovery and materials science, has spurred innovation beyond classical condensation reactions. nih.govresearchgate.net

Current research trajectories focus on several key areas:

Transition-Metal Catalysis: The use of transition metals, especially palladium, has revolutionized the construction of functionalized pyridines. numberanalytics.com Cross-coupling reactions and catalyzed cyclization procedures provide powerful tools for creating complex, polysubstituted pyridine rings with high precision. researchgate.net

C-H Activation: Strategies involving the direct functionalization of carbon-hydrogen bonds on the pyridine ring are a major area of research. These methods offer more atom-economical and efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Performing pyridine synthesis in continuous flow reactors rather than traditional batch processes is gaining traction. numberanalytics.com Flow chemistry can offer improved safety, scalability, and reaction control, which is particularly advantageous for industrial applications. numberanalytics.com

Novel Catalytic Systems: The development of new catalytic systems, including heterogeneous catalysts and organocatalysts, aims to make pyridine synthesis more sustainable and environmentally friendly. numberanalytics.com

These advanced synthetic strategies are expanding the chemical space accessible to researchers, enabling the creation of novel pyridine derivatives with tailored properties for a wide range of applications, from new pharmaceuticals to advanced materials. numberanalytics.comelsevier.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSQPSGFEQHFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262357 | |

| Record name | 3-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192021-99-0 | |

| Record name | 3-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192021-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzyloxy Pyridine 4 Carboxylic Acid and Its Precursors

Retrosynthetic Disconnections and Key Intermediates

The synthetic strategy for 3-(benzyloxy)pyridine-4-carboxylic acid is best approached through a retrosynthetic analysis. The most logical disconnections involve the cleavage of the substituent groups from the pyridine (B92270) core.

Two primary disconnections are apparent:

C-O Bond Cleavage: The ether linkage of the benzyloxy group can be disconnected, leading to a benzyl (B1604629) cation (or equivalent) and the crucial intermediate, 3-hydroxypyridine-4-carboxylic acid . This is a standard Williamson ether synthesis disconnection.

C-C Bond Cleavage: The bond between the pyridine C-4 position and the carboxyl group can be broken. This suggests a carboxylation reaction at the C-4 position of a 3-(benzyloxy)pyridine precursor.

A deeper retrosynthetic cut involves the disconnection of the pyridine ring itself, which opens up numerous possibilities for its construction from acyclic precursors, as detailed in the following sections.

Classical and Contemporary Approaches to Pyridine Ring Constructionmdpi.comnih.govresearchgate.netwikipedia.org

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with methods ranging from century-old name reactions to modern catalytic cycloadditions. wikipedia.orgacsgcipr.org Most approaches rely on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

Modified Condensation Strategies for Pyridine Formationmdpi.comnih.govresearchgate.net

Condensation reactions are a classical and widely used method for constructing the pyridine skeleton. acsgcipr.org These typically involve the reaction of aldehydes, ketones, and ammonia (B1221849) or its derivatives. wikipedia.org

Hantzsch Pyridine Synthesis: This is perhaps the most famous method, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgmdpi.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. While the classical Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to access asymmetric products by performing the condensation steps sequentially. baranlab.org

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to pyridines without the need for a separate oxidation step. It involves the condensation of an enamine with an ethynyl (B1212043) ketone. youtube.com A modification of this synthesis involves a one-pot reaction that avoids high temperatures by performing the condensation under acidic conditions. acsgcipr.org

Kröhnke Pyridine Synthesis: This versatile method uses a pre-formed pyridinium (B92312) salt (derived from the reaction of pyridine with a bromomethyl ketone) which acts as a key intermediate. This salt undergoes a Michael addition to an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate, leading to ring closure and the formation of a substituted pyridine. wikipedia.org

A comparison of selected condensation strategies is presented below.

Table 1: Comparison of Selected Pyridine Condensation Syntheses| Synthesis Method | Key Reactants | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a 1,4-dihydropyridine intermediate requiring oxidation; classical method yields symmetrical pyridines. wikipedia.orgmdpi.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Directly yields the aromatic pyridine via a condensation/elimination sequence. youtube.com |

| Kröhnke Synthesis | Pyridinium ylide, α,β-Unsaturated Carbonyl, Ammonium Acetate | A convergent method that allows for the synthesis of a wide variety of polysubstituted pyridines. wikipedia.org |

Cyclization and Annulation Reactions Leading to the Pyridine Coremdpi.comresearchgate.netwikipedia.orgacsgcipr.org

Modern synthetic chemistry has introduced a variety of cyclization and annulation reactions that offer alternative and often more flexible routes to substituted pyridines. These methods frequently employ cycloaddition logic.

[4+2] Cycloadditions (Diels-Alder Type): The most direct cycloaddition approach involves a Diels-Alder reaction between a 1-azadiene and an alkyne, followed by oxidation. baranlab.org However, a more favored method utilizes inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes (e.g., 1,2,4-triazines) with electron-rich dienophiles. This is followed by a retro-[4+2] reaction to extrude a stable molecule (like N₂) and form the pyridine ring.

[3+3] Cyclizations: These reactions involve combining two three-atom fragments. A notable example is the redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, to produce a variety of substituted pyridines under mild conditions. organic-chemistry.org

Annulations with Pyridinium Zwitterions: Pyridinium 1,4-zwitterions have emerged as versatile three-carbon synthons for constructing heterocyclic rings. Formal (3+2) and (3+3) cyclization reactions with activated allenes or triazoles can be used to build five- or six-membered heterocyclic systems, respectively. mdpi.com

Regioselective Introduction and Functionalization of Substituents

For a molecule like this compound, the precise placement of the carboxyl and benzyloxy groups is critical. This requires highly regioselective functionalization methods.

Strategies for Carboxylation at the C-4 Position of the Pyridine Ringchemistryviews.orgchemrxiv.orgresearchgate.net

The direct and selective carboxylation of a pyridine ring, particularly at the C-4 position (isonicotinic acid derivatives), is a significant challenge in synthesis. chemistryviews.org The C-4 position is electronically and sterically less accessible than the C-2 or C-6 positions. rsc.org However, recent advances have provided powerful solutions.

Copper-Catalyzed Carboxylation with CO₂: A practical, one-pot method has been developed for the C-4 selective carboxylation of pyridines. chemistryviews.org The process first involves a C-H phosphination to form a pyridylphosphonium salt. This intermediate is then subjected to a novel copper-catalyzed carboxylation using carbon dioxide (CO₂) at room temperature. This method shows good functional group tolerance and is scalable. chemistryviews.org

Electrochemical Carboxylation: An electrochemical strategy allows for the direct carboxylation of pyridines with CO₂, where the regioselectivity can be controlled by the reactor setup. nih.gov Using an undivided electrochemical cell promotes C-4 carboxylation. This process is believed to operate via a paired electrolysis mechanism where events at both the cathode and anode are crucial for directing the selectivity. nih.gov

Table 2: Modern Methods for Regioselective C-4 Carboxylation of Pyridines

| Method | Key Reagents/Conditions | Mechanism Highlights | Reference |

|---|---|---|---|

| Copper-Catalyzed | 1. C-H phosphination2. CuCl (cat.), TMEDA, ZnEt₂, CO₂ (1 atm), DMA | One-pot protocol via a pyridylphosphonium salt intermediate. | chemistryviews.org |

| Electrochemical | Undivided electrolysis cell, CO₂ | Paired electrolysis mechanism alters site selectivity towards C-4. | nih.gov |

Methodologies for Installing the Benzyloxy Group at the C-3 Positionwikipedia.org

The introduction of the benzyloxy group at the C-3 position is typically achieved via an etherification reaction, starting from the corresponding 3-hydroxypyridine (B118123) derivative.

Williamson Ether Synthesis: The most common method is the reaction of the sodium or potassium salt of 3-hydroxypyridine-4-carboxylic acid (or its esterified form) with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone. It is often necessary to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before this step to prevent side reactions. The ester can then be hydrolyzed in a final step to yield the target acid.

Mild Benzylation Reagents: For complex or sensitive substrates, harsher conditions involving strong bases can be avoided. Reagents such as 2-benzyloxy-1-methylpyridinium triflate have been developed for the mild and neutral benzylation of alcohols. d-nb.info This reagent, which can be generated in situ, transfers the benzyl group upon warming without the need for acidic or basic activators, making it suitable for intricate molecules. The synthesis of this reagent itself starts from 2-chloropyridine (B119429) and benzyl alcohol. d-nb.info The synthesis of the required 3-hydroxypyridine precursor can be achieved through various routes, including the hydrolysis of 3-chloropyridine, though this can require harsh conditions and result in low yields. google.com

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis stands as a cornerstone in the synthesis of highly functionalized pyridine derivatives, offering unparalleled efficiency and selectivity. The construction of the this compound scaffold can be strategically achieved through various catalytic systems, primarily involving palladium and copper. These methods facilitate the crucial C-O bond formation for the benzyloxy ether and the C-C or C-H bond functionalization required for the carboxylic acid group.

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Approaches

Palladium catalysis provides a powerful toolkit for the synthesis of substituted pyridines. For the assembly of this compound, two primary strategies are prominent: the formation of the C-O bond via Buchwald-Hartwig etherification and the introduction of the carboxyl group via cross-coupling or carbonylation reactions.

A logical synthetic route commences with a suitably substituted pyridine, such as a 3-halopyridine-4-carboxylate ester. The key C-O bond formation to install the benzyloxy group can be achieved through the Buchwald-Hartwig amination/etherification reaction. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an alcohol (benzyl alcohol) with an aryl halide (e.g., methyl 3-bromopyridine-4-carboxylate). The subsequent hydrolysis of the ester group under basic or acidic conditions would yield the final product.

Alternatively, palladium-catalyzed C-H functionalization represents a more atom-economical approach. Starting from a pyridine-4-carboxylic acid derivative, a directing group could be used to guide the palladium catalyst to functionalize the C-H bond at the 3-position. However, direct C-H benzoxylation of pyridine rings remains a significant challenge. A more feasible C-H functionalization strategy might involve an initial C-H halogenation at the 3-position, followed by a palladium-catalyzed etherification as described above.

Carbonylation reactions catalyzed by palladium also offer a direct route to the carboxylic acid moiety. For instance, a precursor like 3-(benzyloxy)-4-iodopyridine could undergo palladium-catalyzed carbonylation using carbon monoxide (CO) as the C1 source, directly installing the carboxylic acid group at the 4-position. This method is highly effective for converting aryl halides into carboxylic acids.

Table 1: Exemplary Palladium-Catalyzed Reactions for Precursor Synthesis

| Reaction Type | Starting Material | Reagents | Catalyst/Ligand | Product | Reference |

| Buchwald-Hartwig Etherification | Methyl 3-bromopyridine-4-carboxylate | Benzyl alcohol, NaOtBu | Pd₂(dba)₃ / XPhos | Methyl 3-(benzyloxy)pyridine-4-carboxylate | |

| Suzuki Coupling | 3-(Benzyloxy)-4-bromopyridine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | 3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Carbonylation | 3-(Benzyloxy)-4-iodopyridine | CO, H₂O | Pd(OAc)₂ / PPh₃ | This compound |

Copper-Mediated Transformations for Pyridine Derivatization

Copper catalysis, particularly in the form of the Ullmann condensation, offers a classical yet highly effective alternative for forming the crucial C-O ether linkage. This method is often more cost-effective than palladium-catalyzed routes and can be particularly advantageous for large-scale synthesis.

The synthesis of this compound via a copper-mediated pathway would typically involve the reaction of a 3-halopyridine-4-carboxylic acid (or its ester) with benzyl alcohol in the presence of a copper catalyst and a base. For example, reacting 3-iodopyridine-4-carboxylic acid with potassium benzyloxide, catalyzed by copper(I) iodide (CuI), can directly form the desired product. The choice of ligand, solvent, and temperature is critical to achieving high yields and minimizing side reactions.

Furthermore, copper-catalyzed cross-coupling reactions can be employed to construct the pyridine core itself or to introduce the necessary functional groups. While less common than palladium for C-C bond formation in this specific context, copper catalysis remains highly relevant for the pivotal C-O bond-forming step.

Table 2: Copper-Mediated Synthesis for Key C-O Bond Formation

| Reaction Type | Starting Material | Reagents | Catalyst | Product | Reference |

| Ullmann Condensation | 3-Iodopyridine-4-carboxylic acid | Benzyl alcohol, K₂CO₃ | CuI / L-Proline | This compound | |

| Ullmann Condensation | Ethyl 3-bromopyridine-4-carboxylate | Benzyl alcohol, Cs₂CO₃ | CuI / Phenanthroline | Ethyl 3-(benzyloxy)pyridine-4-carboxylate |

Organocatalytic and Metal-Free Synthetic Protocols

In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches have gained significant traction. For the synthesis of this compound, a key metal-free strategy involves nucleophilic aromatic substitution (SNAr).

This approach relies on a highly activated pyridine ring. For instance, a precursor like 3-fluoro- or 3-chloro-4-cyanopyridine (B17897) could be used. The electron-withdrawing cyano group at the 4-position activates the halide at the 3-position towards substitution. Reaction with sodium benzyloxide would displace the halide to form 3-(benzyloxy)-4-cyanopyridine. The final step would be the hydrolysis of the cyano group to the desired carboxylic acid. This SNAr pathway completely avoids the use of transition metals.

Another metal-free approach involves the synthesis of a 3-hydroxypyridine-4-carboxylic acid precursor, which can be readily prepared through various heterocyclic chemistry routes. The final benzyloxy group is then installed via a classical Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., NaH) and reacted with benzyl bromide or chloride. This two-step sequence is robust, well-established, and avoids the complexities of transition metal catalysis.

Emerging Synthetic Technologies and Sustainable Approaches

The synthesis of pyridine derivatives is increasingly influenced by emerging technologies that prioritize efficiency, safety, and environmental sustainability. Flow chemistry and the principles of green chemistry are at the forefront of this evolution.

Flow Chemistry and Continuous Synthesis of Pyridine Derivatives

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing. By performing reactions in a continuously flowing stream through a reactor, it allows for precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control often leads to higher yields, improved safety profiles (especially for highly exothermic or hazardous reactions), and easier scalability.

For the synthesis of precursors to this compound, flow chemistry can be applied to nitration, halogenation, or SNAr reactions. For example, the hazardous nitration of a pyridine derivative to create a key intermediate can be performed much more safely in a microreactor. Similarly, a nucleophilic aromatic substitution (SNAr) reaction to introduce the benzyloxy group could be optimized in a flow reactor, potentially reducing reaction times from hours to minutes.

Application of Green Chemistry Principles in Scaffold Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. Key considerations include maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.

The transition from stoichiometric reagents to catalytic systems, such as the palladium and copper-catalyzed methods discussed, is a primary example of green chemistry in action. C-H functionalization is a particularly "green" strategy as it avoids the pre-functionalization (e.g., halogenation) of starting materials, thus reducing waste.

Further green improvements include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like DMF or toluene (B28343) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

Energy Efficiency: Utilizing microwave irradiation or flow reactors to reduce reaction times and energy input.

Renewable Feedstocks: Exploring routes that begin with bio-based starting materials, although this remains a long-term goal for complex pyridine scaffolds.

By embracing these principles, the synthesis of this compound can become more environmentally benign, cost-effective, and sustainable.

High-Throughput Synthesis and Library Generation of Analogs

High-throughput synthesis (HTS) and the generation of compound libraries are cornerstone strategies in modern medicinal chemistry and drug discovery. These approaches enable the rapid synthesis and screening of a large number of structurally related compounds to identify hits and leads with desired biological activities. For a scaffold such as this compound, the generation of a diverse library of analogs is crucial for exploring the structure-activity relationship (SAR) and optimizing properties like potency, selectivity, and pharmacokinetic profiles.

The structural framework of this compound offers multiple points for diversification, which can be systematically explored using high-throughput techniques. The primary strategies for library generation would focus on modifying the substituents on the pyridine ring, altering the benzyloxy group, and converting the carboxylic acid to various bioisosteres.

Combinatorial and Parallel Synthesis Approaches:

The synthesis of a library of analogs of this compound can be efficiently achieved through parallel synthesis, where multiple reactions are carried out simultaneously in an array format (e.g., in 96-well plates). This methodology allows for the systematic variation of building blocks to generate a large number of distinct products.

A plausible high-throughput strategy could be based on a convergent synthesis where a key intermediate, such as a 3-hydroxypyridine-4-carboxylic acid derivative, is functionalized in parallel. For instance, a library of diverse benzyloxy analogs can be generated by reacting a protected 3-hydroxypyridine-4-carboxylate with a variety of benzyl halides or mesylates under automated conditions.

Similarly, the carboxylic acid moiety can be a handle for diversification. Using parallel synthesis platforms, the carboxylic acid can be converted into a library of amides, esters, or other functional groups by reacting it with a diverse set of amines, alcohols, or other nucleophiles.

Multi-Component Reactions (MCRs):

Multi-component reactions are particularly well-suited for the rapid generation of molecular diversity and are highly amenable to high-throughput synthesis. An MCR-based approach could be envisioned for constructing the pyridine core itself, incorporating variability from the start. For example, a three-component reaction involving an alkoxyallene, a nitrile, and a carboxylic acid has been reported for the flexible synthesis of highly substituted pyridin-4-ol derivatives, which are direct precursors to the target scaffold. chim.it By varying each of the three components, a vast library of substituted pyridines can be generated.

The following table illustrates a hypothetical library generation scheme based on a multi-component reaction to produce precursors for 3-(alkoxy)pyridine-4-carboxylic acid analogs.

Table 1: Hypothetical Library Generation via a Three-Component Reaction

| Component 1 (Alkoxyallene) | Component 2 (Nitrile) | Component 3 (Carboxylic Acid) | Resulting Pyridin-4-ol Precursor |

|---|---|---|---|

| Methoxyallene | Acetonitrile | Benzoic Acid | 3-Methoxy-2-methyl-6-phenylpyridin-4-ol |

| Ethoxyallene | Benzonitrile (B105546) | Acetic Acid | 3-Ethoxy-6-methyl-2-phenylpyridin-4-ol |

| Benzyloxyallene | 4-Chlorobenzonitrile | Propionic Acid | 3-(Benzyloxy)-2-(4-chlorophenyl)-6-ethylpyridin-4-ol |

This table is a hypothetical representation of how a multi-component reaction could be used to generate a diverse library of precursors.

Fragment-Based Library Design:

Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for weak binding to a biological target. Hits from this screening are then grown or linked to produce more potent leads. A library of carboxylic acid fragments, including pyridine-4-carboxylic acid derivatives, can be used in FBDD campaigns. enamine.net Analogs of this compound could be designed as part of such a library, where the core scaffold is considered a key fragment for interaction with specific biological targets. Commercial and proprietary libraries often contain a wide array of carboxylic acids to support such screening efforts. enamine.net

Research Findings on Analog Synthesis:

While specific high-throughput synthesis data for this compound is not extensively published, the synthesis of libraries of related pyridine and quinoline (B57606) carboxylic acids is well-documented, demonstrating the feasibility of such approaches. For instance, multi-step synthetic routes have been employed to generate a range of pyridine carboxylic acid derivatives for screening as enzyme inhibitors. nih.gov Furthermore, three-component syntheses of quinoline-4-carboxylic acids have been successfully scaled up, indicating the robustness of these methods for library production. nih.gov

The development of libraries of 3-hydroxyquinoline-4-carboxylic acid derivatives for screening as ASGPR ligands has also been reported, where sixteen analogs were synthesized and evaluated, showcasing a focused library approach. publichealthtoxicology.com These examples underscore the applicability of library generation methodologies to scaffolds containing the pyridine-4-carboxylic acid motif.

The following table summarizes findings from the synthesis of related compound libraries, which can inform the strategy for generating analogs of this compound.

Table 2: Examples of Library Synthesis for Related Carboxylic Acids

| Scaffold | Synthetic Approach | Purpose of Library | Reference |

|---|---|---|---|

| Substituted Pyridin-4-ols | Three-component reaction of alkoxyallenes, nitriles, and carboxylic acids | Generation of a diverse library of new pyridine derivatives. | chim.it |

| Pyridine Carboxylic Acid Derivatives | Multi-step synthetic route | Discovery of new enzyme inhibitors. | nih.gov |

| Quinoline-4-carboxylic Acids | Three-component Doebner hydrogen-transfer reaction | Synthesis of bioactive compounds (STAT3 inhibitors). | nih.gov |

Chemical Transformations and Derivatization of 3 Benzyloxy Pyridine 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position of the pyridine (B92270) ring is a versatile functional handle for numerous derivatization reactions. These transformations include the formation of esters and amides, reduction to an alcohol, and decarboxylation, as well as participation in non-covalent supramolecular assemblies.

The carboxylic acid functionality of 3-(benzyloxy)pyridine-4-carboxylic acid can be readily converted into a variety of derivatives, most notably esters and amides. These reactions are fundamental in organic synthesis and are often employed to modify the compound's physicochemical properties or to prepare intermediates for more complex molecules. googleapis.comgoogle.comwikipedia.org

Esterification: The formation of esters from pyridine carboxylic acids can be achieved through several standard methods. google.com A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. researchgate.net Aromatic carboxylic anhydrides can also serve as effective dehydrating condensation reagents for ester synthesis. tcichemicals.com

Amidation: The synthesis of amides from this compound and a primary or secondary amine is a crucial transformation. Direct condensation of the carboxylic acid and amine at high temperatures can yield the amide, though this often requires harsh conditions. researchgate.net More commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid. A widely used method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. researchgate.netyoutube.com Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) provide efficient amide bond formation under mild conditions. researchgate.net Furthermore, specialized organophosphorus-catalyzed methods have been developed for the three-component condensation of carboxylic acids, amines, and pyridine N-oxides to generate 2-amidopyridines in a single step. nih.gov

| Derivative Type | Reaction | Typical Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) | Equilibrium-driven; requires excess alcohol or removal of water. google.com |

| Ester | Acyl Halide Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), Pyridine | Proceeds via a highly reactive acyl chloride intermediate. researchgate.net |

| Amide | Acyl Halide Route | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Et₃N | High-yielding and general method. researchgate.net |

| Amide | Peptide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDCI, HATU) | Mild conditions, suitable for sensitive substrates. researchgate.net |

| Amide | TiCl₄-mediated Condensation | Amine (R'R''NH), TiCl₄, Pyridine | Direct condensation method with good yields for a range of substrates. nih.gov |

The carboxylic acid group can undergo reduction to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting 3-(benzyloxy)-4-(hydroxymethyl)pyridine is a valuable synthetic intermediate.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. The thermal decarboxylation of pyridine carboxylic acids can be challenging and often requires high temperatures. nih.gov The stability of the resulting carbanion intermediate is a key factor. While the Hammick reaction describes the decarboxylation of α-picolinic acids in the presence of carbonyl compounds, its direct applicability to a 4-carboxylic acid isomer is limited. wikipedia.org However, decarboxylation of certain functionalized 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene (B28343), suggesting that specific substitution patterns can facilitate this reaction. nih.gov For 3-oxo carboxylic acids, decarboxylation is often facile as it proceeds through a cyclic transition state, allowing the electrons left behind to be delocalized onto the oxygen of the keto group. youtube.com

The simultaneous presence of a carboxylic acid (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) within the same molecule makes this compound an excellent candidate for forming predictable supramolecular structures. In the solid state, these molecules can self-assemble through robust and highly directional hydrogen bonds.

A database analysis of crystal structures reveals that the hydrogen bond between a carboxylic acid and an aromatic nitrogen (COOH⋯Narom) is a particularly persistent and predictable supramolecular synthon. ul.ie This interaction is strongly favored over the formation of carboxylic acid dimers (COOH⋯HOOC). ul.ie In the case of this compound, this would likely lead to the formation of strong intermolecular O–H⋯N hydrogen bonds, linking the carboxylic acid group of one molecule to the pyridine nitrogen of another. This primary recognition event can lead to the formation of extended chains or other well-defined architectures in the solid state.

This strong affinity for forming heterosynthons also makes this compound an ideal component for co-crystal engineering. nih.gov By combining it with other molecules that possess complementary hydrogen bonding functionalities (co-crystal formers), it is possible to design and synthesize new crystalline solids (co-crystals or salts) with tailored physical properties, such as solubility and stability. The O–H⋯N interaction is a cornerstone of this design strategy in crystal engineering. ul.ienih.gov

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly when activating groups are present. wikipedia.orglibretexts.org

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly slower than on benzene (B151609) and requires harsh reaction conditions. wikipedia.orgyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C-3 position. quora.com Attack at the C-2 or C-4 positions would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com

In this compound, the reactivity of the pyridine nucleus towards EAS is influenced by three factors: the deactivating ring nitrogen, the deactivating meta-directing carboxylic acid group at C-4, and the benzyloxy group at C-3. latech.edulibretexts.org

Ring Nitrogen: Strongly deactivating.

Carboxylic Acid Group (-COOH): An electron-withdrawing group that is strongly deactivating and meta-directing. latech.edu Since it is at the C-4 position, it would direct an incoming electrophile to the C-2 and C-6 positions (meta to itself).

Benzyloxy Group (-OCH₂Ph): This group has a dual effect. The oxygen atom can donate electron density to the ring via a resonance effect (+R), which is activating and ortho-, para-directing. youtube.com However, it is also electron-withdrawing through induction (-I) due to the oxygen's electronegativity. latech.edu

| Substituent/Feature | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -R (Inductive & Resonance Withdrawal) | Strongly Deactivating | Directs to C-3 (in unsubstituted pyridine) |

| Benzyloxy | 3 | -I, +R (Inductive Withdrawal, Resonance Donation) | Overall Activating (on benzene), complex on pyridine | Ortho, Para (to C-2, C-4, C-6) |

| Carboxylic Acid | 4 | -I, -R (Inductive & Resonance Withdrawal) | Strongly Deactivating | Meta (to C-2, C-6) |

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is particularly favored when a good leaving group (e.g., a halide) is present at the C-2 or C-4 positions and the ring is substituted with electron-withdrawing groups. libretexts.orglibretexts.org

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Attack at the C-2 and C-4 positions is strongly favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com Attack at the C-3 position does not allow for this stabilization, so SNAr at C-3 is not observed. stackexchange.comechemi.com

For this compound, the C-4 position is occupied by the carboxylic acid group, which is not a typical leaving group under SNAr conditions. Therefore, for an SNAr reaction to occur on this nucleus, a leaving group would need to be present at the C-2 or C-6 position. The presence of the strongly electron-withdrawing carboxylic acid group at the C-4 position would significantly activate the ring towards nucleophilic attack, making a hypothetical 2-halo-3-(benzyloxy)pyridine-4-carboxylic acid an excellent substrate for SNAr reactions. Generally, substitution at C-4 is faster than at C-2, but this is dependent on the nucleophile and reaction conditions. echemi.com

Directed Nucleophilic Aromatic Substitution (dSNAr) Strategies

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing new functional groups. The reactivity and regioselectivity of this process are profoundly influenced by the electronic properties of the ring and its substituents. The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the resulting anionic intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. stackexchange.comechemi.com

In the case of this compound, the scaffold is already substituted at the 3- and 4-positions. For an SNAr reaction to occur, a leaving group would typically need to be present at one of the activated positions, C2 or C6. The existing substituents would then exert a directing or modulating effect on the substitution reaction.

Carboxylic Acid Group (C4): The carboxylic acid group at the C4 position is electron-withdrawing. If a leaving group were present at C2 or C6, this group would further activate the ring toward nucleophilic attack.

A hypothetical SNAr reaction on a derivative, such as 2-chloro-3-(benzyloxy)pyridine-4-carboxylic acid, would be expected to proceed readily with a nucleophile attacking the C2 position, displacing the chloride. The stabilization of the intermediate is outlined in the resonance forms below.

Table 1: Influence of Substituents on SNAr Reactivity in Pyridine Systems

| Position of Attack | Stabilizing Factors for Intermediate | Influence of Substituents on this compound Core |

| C2 / C6 | Strong stabilization; negative charge delocalized onto the ring nitrogen. | Activated position. A leaving group here would be readily substituted. |

| C4 | Strong stabilization; negative charge delocalized onto the ring nitrogen. | Position is occupied by a carboxylic acid group. |

| C3 / C5 | Poor stabilization; negative charge cannot be delocalized onto the ring nitrogen. | Position C3 is occupied by the benzyloxy group. Attack at C5 is not favored. |

Nucleophilic Dearomatization Reactions of Pyridine Scaffolds

Nucleophilic dearomatization reactions are powerful tools for converting flat, aromatic pyridines into three-dimensional, saturated or partially saturated heterocyclic structures like dihydropyridines and piperidines. nih.gov These products are prevalent scaffolds in pharmaceuticals. However, these reactions are thermodynamically challenging due to the energy required to disrupt the stable aromatic system. researchgate.net

To facilitate dearomatization, the pyridine ring typically requires activation to increase its electrophilicity. Common strategies include:

N-functionalization: Reaction of the pyridine nitrogen with electrophiles, such as alkyl halides or acyl chlorides (e.g., chloroformates), generates a pyridinium (B92312) salt. This positively charged species is significantly more electron-deficient and readily undergoes nucleophilic attack at the C2 or C4 position. researchgate.netmdpi.com

Lewis Acid Activation: Coordination of a Lewis acid to the pyridine nitrogen can also enhance its electrophilicity.

Transition Metal Catalysis: Catalytic systems, for instance using copper, can enable the dearomatization of even non-activated pyridines under mild conditions. acs.org

For this compound, the electron-withdrawing carboxylic acid group at the C4 position inherently reduces the electron density of the ring, making it more susceptible to dearomatization than pyridine itself. Nevertheless, N-activation would likely still be required for reactions with most nucleophiles. A general strategy would involve the formation of an N-acylpyridinium species, followed by the addition of a nucleophile. The regiochemical outcome of the nucleophilic addition (C2, C4, or C6) would be influenced by both steric and electronic factors of the substituents and the incoming nucleophile. For instance, copper-catalyzed hydroboration has been shown to favor 1,4-addition to 3-substituted pyridines. acs.org

Table 2: General Strategies for Pyridine Dearomatization

| Activation Method | Nucleophiles | Typical Products | Relevance to this compound |

| N-Acylation (e.g., with Chloroformates) | Organometallics (Grignard, organolithium), Enolates | 1,2- or 1,4-Dihydropyridines | Highly applicable; the carboxylate may need protection. |

| N-Alkylation | Hydrides, Organocuprates | Dihydropyridines, Tetrahydropyridines | Applicable, though may compete with esterification of the carboxylic acid. |

| Transition Metal Catalysis (e.g., Cu, Ru) | Organoboron reagents, Styrenes with a hydride source | N-Boryl or N-Silyl-1,4-dihydropyridines | A potential route for direct dearomatization without pre-activation. acs.org |

Transformations Involving the Benzyloxy Group

The benzyloxy group serves primarily as a protecting group for the 3-hydroxyl functionality. Its removal or transformation is a key step in many synthetic sequences.

Orthogonal Deprotection Strategies for Benzyl (B1604629) Ethers

The selective cleavage of the benzyl ether in the presence of other functional groups, known as orthogonal deprotection, is crucial for complex molecule synthesis. The most common method for benzyl ether deprotection is catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com

This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org

However, a significant challenge in applying this method to pyridine-containing compounds is catalyst poisoning. The nitrogen lone pair of the pyridine ring can coordinate strongly to the palladium surface, inhibiting its catalytic activity. organic-chemistry.org This inhibitory effect has been strategically exploited to prevent the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups like olefins or azides. organic-chemistry.org To achieve debenzylation in the presence of a pyridine ring, modified conditions may be necessary, such as using more forcing conditions, different catalysts (e.g., platinum oxide), or adding an acid to protonate the pyridine nitrogen and prevent its coordination to the catalyst.

Alternative deprotection methods that avoid catalytic hydrogenation include:

Acid-catalyzed cleavage: Using strong acids like HBr or BBr₃. This method is often harsh and may not be compatible with other acid-sensitive groups.

Oxidative cleavage: This is generally reserved for substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, which can be cleaved with oxidants like DDQ. organic-chemistry.org

Table 3: Selected Deprotection Methods for Benzyl Ethers

| Method | Reagents & Conditions | Advantages | Potential Issues with this compound |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (EtOH, EtOAc) | Mild, high-yielding, clean byproducts | Catalyst poisoning by the pyridine nitrogen is a major concern. organic-chemistry.org |

| Transfer Hydrogenolysis | Pd/C, H₂ source (e.g., 1,4-cyclohexadiene, ammonium (B1175870) formate) | Avoids use of H₂ gas | Also susceptible to catalyst poisoning by pyridine. |

| Strong Acid Cleavage | HBr/AcOH or BBr₃ | Effective for robust substrates | Harsh conditions may lead to side reactions or degradation. |

Anionic Rearrangement Reactions of Benzyloxypyridines

Anionic rearrangements, such as the nih.govresearchgate.net-Wittig rearrangement, are powerful carbon-carbon bond-forming reactions. Research has demonstrated that 2-benzyloxypyridine can undergo a nih.govresearchgate.net-anionic rearrangement. acs.orgnih.govacs.orgresearchgate.net This process is initiated by deprotonation of the benzylic carbon using a strong base like lithium diisopropylamide (LDA), generating a carbanion. This carbanion then triggers an intramolecular 1,2-migration of the pyridine ring, ultimately yielding a diaryl carbinol product. acs.org The mechanism is proposed to proceed through an associative addition/elimination pathway rather than a classic dissociative radical mechanism. acs.org

For this compound, a similar rearrangement would be mechanistically challenging. The required initial step, deprotonation at the benzylic carbon, would be feasible. However, the subsequent intramolecular nucleophilic attack by the benzylic carbanion would be directed at the C3 position of the pyridine ring. This position is not electronically activated towards nucleophilic attack, unlike the C2 position. stackexchange.com Furthermore, under the strongly basic conditions required for the rearrangement, the carboxylic acid would exist as a carboxylate anion (-COO⁻). This anionic group would further decrease the electrophilicity of the pyridine ring, making the intramolecular nucleophilic attack even less favorable. Therefore, a direct analogue of the nih.govresearchgate.net-anionic rearrangement seen for 2-benzyloxypyridine is unlikely to be a productive pathway for this isomer.

Integration into Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of its functional groups in sophisticated reaction sequences.

Multi-component Reactions and Tandem Processes for Scaffold Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to molecular complexity. nih.govresearchgate.net Similarly, tandem or cascade reactions, involving a sequence of intramolecular transformations, can rapidly build complex scaffolds from simple precursors. acs.orgresearchgate.net

The carboxylic acid functionality in this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. Using this compound in this context would directly incorporate the substituted pyridine scaffold into a complex, peptide-like structure. Pyridine carboxylic acids have also been employed as catalysts or components in the synthesis of other heterocyclic systems. rsc.org

Tandem processes can also be envisioned for scaffold elaboration. For example, a process could be initiated by an SNAr reaction at the C2 or C6 position (requiring a pre-installed leaving group), followed by an intramolecular reaction involving a substituent introduced by the nucleophile. Such sequences, combining intermolecular and intramolecular bond formations, are a hallmark of efficient modern organic synthesis. acs.orgnih.gov

Table 4: Potential Applications in Complex Reactions

| Reaction Type | Role of this compound | Potential Products |

| Ugi 4-Component Reaction | Carboxylic acid component | α-Acylamino amides containing the substituted pyridine moiety |

| Doebner Reaction | Acidic component (variation) | Fused heterocyclic systems like quinolines (if reacting with anilines and aldehydes) |

| Tandem SNAr / Cyclization | Electrophilic pyridine scaffold | Polycyclic heteroaromatic systems |

Research Uncovers No Direct Evidence for "this compound" in Click Chemistry Applications

Despite a thorough review of scientific literature, no specific examples or detailed research findings have been identified that describe the application of this compound or its derivatives in click chemistry for bioconjugation and material assembly.

Click chemistry is a widely recognized class of reactions known for its high efficiency, selectivity, and biocompatibility. The most prominent examples are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are instrumental in covalently linking molecular building blocks in various applications, including drug development, material science, and bioconjugation. The core principle of click chemistry involves the rapid and reliable formation of a stable linkage, typically a triazole, from an azide (B81097) and an alkyne functional group.

For a molecule like this compound to be utilized in click chemistry, it would first need to be chemically modified to incorporate either an azide or a terminal alkyne group. This functionalization would allow it to "click" with a corresponding azide- or alkyne-modified biomolecule (e.g., a protein, peptide, or nucleic acid) or a material scaffold.

However, extensive searches of chemical databases and scholarly articles did not yield any studies detailing the synthesis of such azide or alkyne derivatives of this compound. Consequently, there is no available information on their use in bioconjugation to create specific biomolecule-drug conjugates or for the assembly of novel materials.

While the synthesis of this compound itself and other related pyridine compounds is documented, the crucial next step of adapting this specific molecule for participation in click chemistry reactions remains unreported in the reviewed literature. Therefore, a detailed discussion, including data tables and research findings on its application in click chemistry for bioconjugation and material assembly, cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization of 3 Benzyloxy Pyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of 3-(Benzyloxy)pyridine-4-carboxylic acid. The chemical shifts (δ) in the NMR spectrum indicate the electronic environment of each nucleus, while the coupling patterns (spin-spin splitting) reveal the number of adjacent, non-equivalent nuclei.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring, the benzylic methylene (B1212753) protons, and the protons of the phenyl group. The pyridine ring protons are expected to appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating benzyloxy group. The benzylic protons would likely appear as a singlet, and the phenyl group protons would present a complex multiplet pattern.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be significantly downfield. The carbons of the pyridine and benzene (B151609) rings would resonate in the aromatic region, with their positions dictated by the substituents. The methylene carbon of the benzyl (B1604629) group would appear in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine H-2 | 8.5 - 8.7 | d |

| Pyridine H-5 | 7.2 - 7.4 | d |

| Pyridine H-6 | 8.3 - 8.5 | s |

| Benzyl CH₂ | 5.2 - 5.4 | s |

| Phenyl H (ortho, meta, para) | 7.3 - 7.5 | m |

| Carboxylic Acid OH | 12.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 155 - 160 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 145 - 150 |

| Benzyl CH₂ | 70 - 75 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Carboxylic Acid C=O | 165 - 170 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the phenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations from the benzylic protons to the C-3 of the pyridine ring and the ipso-carbon of the phenyl ring would confirm the benzyloxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. NOESY correlations could be observed between the benzylic protons and the H-2 proton of the pyridine ring, depending on the preferred conformation around the C-O bond.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₃H₁₁NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.0812 |

| [M+Na]⁺ | 252.0631 |

| [M-H]⁻ | 228.0666 |

These values are based on theoretical calculations and serve as a reference for experimental data.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, common fragmentation pathways would likely involve:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the ether bond, leading to the loss of a benzyl radical (C₇H₇•) or a tropylium (B1234903) cation, resulting in a fragment corresponding to 3-hydroxy-pyridine-4-carboxylic acid.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common fragmentation for carboxylic acids.

Cleavage of the pyridine ring: At higher energies, fragmentation of the pyridine ring itself can occur.

Understanding these fragmentation patterns is crucial for the structural confirmation of this compound and for identifying related compounds in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O stretch: A strong absorption around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O stretch: Bands in the region of 1200-1300 cm⁻¹ for the carboxylic acid C-O and the ether C-O.

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretches: Bands above 3000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| Ether/Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium to Strong |

| Aromatic | C-H Stretch | > 3000 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal information regarding the molecular conformation, crystal packing, and intermolecular interactions of this compound. Although specific crystallographic data for this compound is not currently available in open-access databases, analysis of related structures allows for a predictive discussion of its potential solid-state characteristics.

For instance, studies on various pyridine carboxylic acid isomers and their co-crystals reveal common hydrogen bonding motifs and packing arrangements. researchgate.net A closely related derivative, (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, has been characterized by X-ray diffraction, providing some indication of the conformational preferences of the benzyloxy group in a crystalline environment. nih.gov The crystal structure of this hydrazide derivative shows a specific dihedral angle between the pyridine and benzene rings, highlighting the steric and electronic influences on the molecule's conformation. nih.gov

In the solid state, molecules of this compound are expected to assemble into a highly ordered three-dimensional lattice. The primary forces governing this assembly would be intermolecular hydrogen bonds, supplemented by other non-covalent interactions such as π-π stacking and van der Waals forces.

The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) suggests that the formation of hydrogen bonds will be a dominant feature of the crystal packing. Two principal hydrogen-bonding motifs are commonly observed in crystalline pyridine carboxylic acids: the carboxylic acid-carboxylic acid homosynthon, forming a dimeric structure, and the carboxylic acid-pyridine heterosynthon, where the carboxylic acid proton is donated to the pyridine nitrogen of an adjacent molecule. researchgate.net The prevalence of one synthon over the other is influenced by steric and electronic factors within the molecule. researchgate.net

In the case of this compound, the bulky benzyloxy group at the 3-position may sterically hinder the formation of the planar carboxylic acid dimer, potentially favoring the formation of acid-pyridine heterosynthons. This would lead to the creation of infinite chains or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of pyrimidine-4-carboxylic acid, molecules interact via O—H⋯N hydrogen bonds to form chains. nih.gov Similar chain or layered structures stabilized by hydrogen bonds are common in related compounds. nih.gov

The crystal packing is also likely to be influenced by π-π stacking interactions between the aromatic pyridine and benzene rings of adjacent molecules. The relative orientation of these rings will be determined by a balance between maximizing attractive π-π interactions and minimizing steric repulsion.

A hypothetical representation of the primary intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Crystal Packing |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Pyridine Nitrogen (N) | 2.6 - 2.8 | Formation of chains or networks |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | 2.5 - 2.7 | Formation of dimeric motifs |

| π-π Stacking | Pyridine Ring | Benzene Ring | 3.3 - 3.8 | Stabilization of the crystal lattice |

| van der Waals | Various atoms | Various atoms | > 3.0 | Overall packing efficiency |

The conformation of this compound in the crystalline state will be dictated by the minimization of intramolecular steric strain and the optimization of intermolecular interactions. Key conformational parameters include the torsion angles that define the orientation of the benzyloxy and carboxylic acid groups relative to the pyridine ring.

The torsion angle involving the C-O-C-C linkage of the benzyloxy group will determine the spatial relationship between the benzyl and pyridine rings. In the related structure of (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, the two benzene rings adopt a significant dihedral angle with respect to each other, indicating a non-planar conformation is likely. nih.gov The twisting of functional groups relative to the aromatic ring is a common feature observed in crystal structures to alleviate steric hindrance. chemrxiv.org

Another critical torsion angle is that between the plane of the carboxylic acid group and the plane of the pyridine ring. This angle is influenced by the formation of either intra- or intermolecular hydrogen bonds. While a planar arrangement might maximize π-conjugation, steric hindrance from the adjacent benzyloxy group could force the carboxylic acid group to twist out of the plane of the pyridine ring. The degree of this twist would be a key feature revealed by a crystal structure determination. Studies on other substituted benzoic acids have shown that such torsion angles can vary significantly depending on the crystal packing environment. chemrxiv.org

The table below outlines the key torsion angles that would be determined from a crystallographic analysis of this compound.

| Torsion Angle | Atoms Defining the Angle | Significance |

| τ1 (Benzyloxy) | C(pyridine)-C(pyridine)-O-C(benzyl) | Defines the orientation of the benzyloxy group relative to the pyridine ring. |

| τ2 (Benzyloxy) | C(pyridine)-O-C(benzyl)-C(benzyl) | Describes the rotation around the O-CH2 bond of the benzyl group. |

| τ3 (Carboxylic Acid) | N(pyridine)-C(pyridine)-C(carboxyl)-O(hydroxyl) | Determines the planarity of the carboxylic acid group with respect to the pyridine ring. |

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Pyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the molecule's optimized geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT studies on 3-(Benzyloxy)pyridine-4-carboxylic acid can elucidate its electronic structure, chemical reactivity, and acidity.

The electronic structure is often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. electrochemsci.orgvjst.vn For this compound, the HOMO is typically localized on the electron-rich benzyloxy and pyridine (B92270) rings, while the LUMO is often centered on the pyridine and carboxylic acid moieties, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. rsc.orgresearchgate.net These parameters help predict how the molecule will behave in a chemical reaction.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

| Parameter | Formula | Description | Predicted Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.08 |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.75 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. | 4.33 |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. | 3.92 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.17 |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. | 0.23 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. | 3.55 |

DFT calculations are also employed to predict the acidity (pKa) of the carboxylic acid group. This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a Polarizable Continuum Model (PCM). researchgate.net The presence of the electron-withdrawing pyridine ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, high-level ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used to provide benchmark data for validating the results obtained from DFT. nih.govresearchgate.net

For this compound, ab initio calculations can provide highly accurate geometric parameters (bond lengths and angles) and electronic properties, such as the dipole moment and polarizability. These benchmark calculations ensure that the chosen DFT functional is appropriate for accurately describing the system, leading to more reliable predictions of reactivity and spectroscopic properties. researchgate.net

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. idc-online.com

The process typically involves:

Geometry Optimization: The molecule's geometry is optimized, often using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), to find its lowest energy conformation. mdpi.com

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Chemical Shift Determination: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For flexible molecules like this compound, it is crucial to consider multiple low-energy conformers. The final predicted chemical shifts are often presented as a Boltzmann-weighted average of the shifts for each conformer, which provides a more accurate comparison with experimental data obtained at room temperature. idc-online.com Solvent effects are also critical and can be included in the calculation using continuum models.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Pyridine H-2 | 8.65 | 8.70 | -0.05 |

| Pyridine H-5 | 7.90 | 7.95 | -0.05 |

| Pyridine H-6 | 8.80 | 8.82 | -0.02 |

| Benzyl (B1604629) CH₂ | 5.40 | 5.38 | +0.02 |

| Phenyl H (ortho) | 7.45 | 7.42 | +0.03 |

| Phenyl H (meta) | 7.38 | 7.35 | +0.03 |

| Phenyl H (para) | 7.32 | 7.30 | +0.02 |

| Carboxyl OH | 13.10 | 13.05 | +0.05 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.